molecular formula C26H24N4O2 B6585953 1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251558-88-9

1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B6585953
CAS RN: 1251558-88-9
M. Wt: 424.5 g/mol
InChI Key: DCPSFAKLSIKXRC-UHFFFAOYSA-N
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Description

The compound “1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a benzamidophenyl group and a dimethylphenyl group.


Synthesis Analysis

The synthesis of imidazoles has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide:

Antimicrobial Activity

1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its imidazole ring is particularly effective in disrupting microbial cell membranes and interfering with essential enzymatic processes .

Anticancer Potential

This compound has been studied for its potential anticancer properties. The benzamide and imidazole moieties contribute to its ability to induce apoptosis in cancer cells. Studies have demonstrated its effectiveness against several cancer cell lines, including breast, lung, and colon cancers . The mechanism involves the inhibition of key signaling pathways that promote cell proliferation.

Anti-inflammatory Effects

1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide exhibits significant anti-inflammatory activity. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . This makes it a potential candidate for treating inflammatory diseases such as arthritis.

Antioxidant Properties

The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress-induced damage . This antioxidant activity is beneficial in preventing various diseases associated with oxidative stress, including neurodegenerative disorders and cardiovascular diseases.

Antiviral Activity

Research has shown that 1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide has antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins . This makes it a potential therapeutic agent for viral infections such as influenza and herpes.

Antifungal Applications

The compound is also effective against various fungal pathogens. Its mechanism involves disrupting the fungal cell membrane and inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . This makes it a valuable candidate for developing antifungal medications.

Neuroprotective Effects

Studies suggest that 1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation . This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Potential as a Drug Delivery Agent

The unique chemical structure of this compound allows it to be used as a drug delivery agent. It can be conjugated with other therapeutic molecules to enhance their stability and bioavailability . This application is crucial for improving the efficacy of various drugs and reducing their side effects.

properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-18-8-13-23(19(2)14-18)29-26(32)24-16-30(17-27-24)15-20-9-11-22(12-10-20)28-25(31)21-6-4-3-5-7-21/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSFAKLSIKXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-benzamidophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide

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